REACTION_CXSMILES
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[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:13])[CH3:12].[Br-:14].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C1COCC1>[Br:14][CH2:12][C:11]([C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:1]=1)=[O:13] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C1=C(C=CC=2CCCCC12)C(C)=O
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Name
|
|
Quantity
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750 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
64.7 g
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Type
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reactant
|
Smiles
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[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 15 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resultant precipitate was filtered
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
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Type
|
WASH
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Details
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washed with 2× sat. sodium hydrogencarbonate solution and 1× sat. sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=CC=2CCCCC2C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |